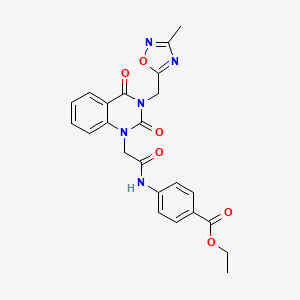

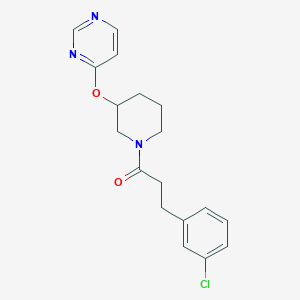

ethyl 4-(2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which are part of the compound , has been reported in the literature . The commonly used synthetic route for 1,3,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids . A one-pot 1,3,4-oxadiazole synthesis-arylation strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles, from carboxylic acids, N -isocyaniminotriphenylphosphorane (NIITP), and aryl iodides, is reported .Molecular Structure Analysis

The ethyl 4-[2-(3-methyl-1,2,4-oxadiazol-5-yl)acetamido]benzoate molecule contains a total of 37 bond(s). There are 22 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aliphatic) .Chemical Reactions Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has depended on carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N -acyl hydrazones—synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods . A ligand-free copper-catalyzed approach has been developed to the synthesis of 3,4,5-triaryl-1,2,4-triazoles and 2,5-diaryl-1,3,4-oxadiazoles by the direct arylation of corresponding 3,4-diaryl-1,2,4-triazoles and 2-aryl-1,3,4-oxadiazoles with aryl iodides using PEG-400 as reaction medium .Physical and Chemical Properties Analysis

The compound is a yellow powder . The IR spectrum shows peaks at 3064.89 (CH arom), 2742.76 (CH aliph), 1614.42 (C=O), 1539.29 (C=N), 1292.24 (C–O–C asymm), 1018.41 (C–O–C symm), 796.53 (CH), 567.07 (C–Cl) . The 1H NMR and 13C NMR data are also provided .Aplicaciones Científicas De Investigación

Antimicrobial Activities

The synthesis and characterization of new quinazolines, including derivatives closely related to the specified compound, have shown potential as antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities against various microorganisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus, demonstrating significant antimicrobial properties (Desai, Shihora, & Moradia, 2007).

Antitumor and Cytotoxic Evaluation

Certain hexahydroquinoline derivatives containing a benzofuran moiety, which share a structural framework with the specified compound, have been synthesized and evaluated for their cytotoxic effects against human hepatocellular carcinoma cell lines (HepG-2). These compounds exhibited promising inhibitory effects on the growth of HepG-2 cells, suggesting potential antitumor applications (El-Deen, Anwar, & Hasabelnaby, 2016).

Molecular Docking Studies

A detailed molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate revealed its potential inhibitory activity against specific targets such as the pyrrole inhibitor. The study demonstrated that the compound forms a stable complex with a binding affinity value of -9.5 kcal/mol, indicating its potential for targeted therapeutic applications (El-Azab et al., 2016).

Analgesic and Anti-inflammatory Activities

The synthesis and characterization of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been explored for analgesic and anti-inflammatory activities. Some derivatives showed potent analgesic and anti-inflammatory activities in animal studies, suggesting their potential for pain management and anti-inflammatory therapies (Dewangan et al., 2016).

Direcciones Futuras

2,5-Disubstituted 1,3,4-oxadiazole motifs are prominent in materials and medicinal chemistry, imparting favorable pharmacokinetic properties and increased hydrolytic stability when applied as ester and amide bioisosteres . They are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents . The antiretroviral raltegravir, whose sales revenue exceeded $850 million in 2020, is an example of their use in medicinal chemistry programs .

Propiedades

IUPAC Name |

ethyl 4-[[2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O6/c1-3-33-22(31)15-8-10-16(11-9-15)25-19(29)12-27-18-7-5-4-6-17(18)21(30)28(23(27)32)13-20-24-14(2)26-34-20/h4-11H,3,12-13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABVRHWYXZIEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(Benzyloxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2680725.png)

![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)

![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)

![[2,4-dibromo-6-(methyl-NNO-azoxy)phenyl]amine](/img/structure/B2680731.png)

![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)

![3,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2680736.png)

![(3Z)-4-{[3,5-bis(trifluoromethyl)phenyl]amino}-3-phenylbut-3-en-2-one](/img/structure/B2680741.png)

![N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2680742.png)

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)